![molecular formula C19H25Cl2N3O2 B2989895 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methylpropyl)-2-oxopyridine-3-carboxamide;dihydrochloride CAS No. 2418595-66-9](/img/structure/B2989895.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methylpropyl)-2-oxopyridine-3-carboxamide;dihydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an indene group, an amino group, a carboxamide group, and a pyridine group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in areas such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The compound contains an indene group, which is a polycyclic hydrocarbon, and a pyridine group, which is a heterocyclic aromatic compound . The exact 3D structure would depend on the configuration of the chiral centers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Asymmetric Synthesis
The compound has been involved in the development of asymmetric synthesis methods. For instance, the synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, which is a potential treatment for human papillomavirus infections, used a key step of asymmetric reductive amination. This process involved chiral (phenyl)ethylamines, achieving high disastereo facial selectivity (Boggs et al., 2007).
Biological Evaluation and Potential Therapeutic Applications
The compound has been a part of research focusing on developing treatments for various health conditions. For example, Schiff’s bases and 2-azetidinones derivatives were synthesized and evaluated for their antidepressant and nootropic activities. These studies confirmed the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).
Spectroscopic Investigation
Research has been conducted to explore the compound's properties through spectroscopic investigation. For instance, dihydronicotinamides were studied using NMR, UV/V1S absorption, and fluorescence spectroscopy to understand their conformation and properties (Fischer et al., 1988).
Enantioselective Synthesis for Receptor Inhibition
The compound has been used in the enantioselective synthesis of receptor inhibitors, like CGRP receptor antagonists, highlighting its role in developing treatments for conditions such as migraines (Cann et al., 2012).
Heterocyclic Synthesis
It has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in medicinal chemistry (Fadda et al., 2012).
Development of Drug Manufacturing Processes
The compound has been involved in the development of manufacturing processes for drugs, particularly for treating diabetes. This includes developing a suitable large-scale production process for peptide-like amorphous compounds (Sawai et al., 2010).
Crystal Structure and Polymorphism Analysis
Research has been conducted to study the crystal structure and polymorphism of related compounds, contributing to understanding drug formulation and stability (Özdemir et al., 2012).
Anticancer and Antibacterial Applications
Some studies have focused on the synthesis and evaluation of derivatives for potential anticancer and antibacterial applications, underlining the compound's role in discovering new therapeutic agents (Zhou et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methylpropyl)-2-oxopyridine-3-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2.2ClH/c1-12(2)11-22-9-5-8-15(19(22)24)18(23)21-16-10-13-6-3-4-7-14(13)17(16)20;;/h3-9,12,16-17H,10-11,20H2,1-2H3,(H,21,23);2*1H/t16-,17-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFBPEKQJNROHA-QAPNYFPESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC=C(C1=O)C(=O)NC2CC3=CC=CC=C3C2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C=CC=C(C1=O)C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methylpropyl)-2-oxopyridine-3-carboxamide;dihydrochloride |
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